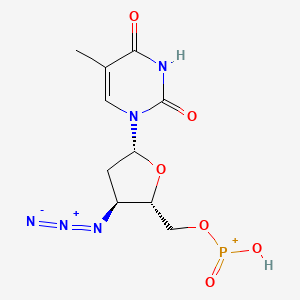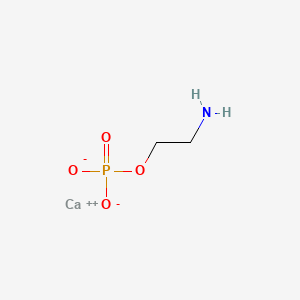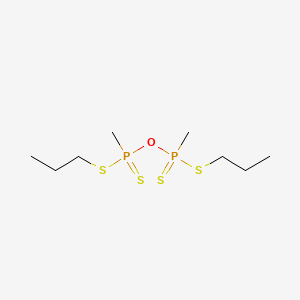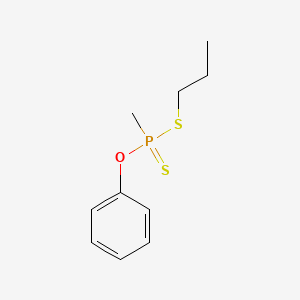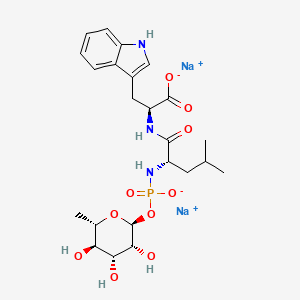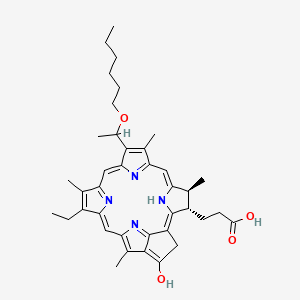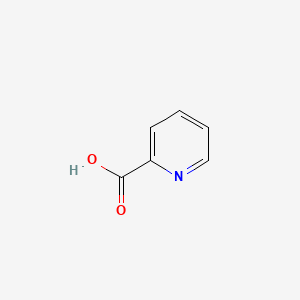
Picolinic acid
Übersicht
Beschreibung
Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position. It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Synthesis Analysis
Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) . It is also a catabolite of the amino acid tryptophan through the kynurenine pathway .
Molecular Structure Analysis
Picolinic acid is a pyridinemonocarboxylic acid in which the carboxy group is located at position 2 . It is a conjugate acid of a picolinate .
Chemical Reactions Analysis
In synthetic organic chemistry, picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction .
Physical And Chemical Properties Analysis
Picolinic acid is a white solid that is soluble in water . It is very soluble in water (for T ≈ 293 K, CPA ≈ 862.5 g·kg −1), less soluble in ethanol (CPA ≈ 57.1 g·kg −1), and even less in acetonitrile (CPA ≈ 17.0 g·kg −1) .
Wissenschaftliche Forschungsanwendungen
Chelation and Metal Complex Formation
Picolinic acid is utilized as a chelating agent for alkaline earth metals. It is commonly used to prepare picolinato ligated transition metal complexes, which are important in various chemical processes and research applications .
Organic Synthesis
In synthetic organic chemistry, Picolinic acid serves as a substrate in the Mitsunobu reaction, which is used for converting alcohols into esters, thioethers, and various other compounds. It is also involved in the Hammick reaction, which is useful in pyridine derivatization .
Environmental Biodegradation
Rhodococcus sp. PA18 is a Gram-positive bacterium that can aerobically degrade Picolinic acid, using it as a source of carbon and energy. This process is significant for environmental cleanup and bioremediation of industrial Picolinic acid waste .
Anticancer Research
Picolinic acid derivatives have been explored for their potential anticancer activities. The synthesis of complexes using Picolinic acid ligands coordinated to the fac-[Re(CO)3]+ core has been reported to investigate their coordination modes and anticancer properties .
Mental Health Research
Picolinic acid is a key metabolite found in the amino acid tryptophan and has been studied for its significant role in mental health disorders. Research into developing rapid sensors for detecting Picolinic acid could advance the understanding and treatment of these conditions .
Wirkmechanismus
Target of Action
Picolinic acid, a pyridine carboxylate metabolite of tryptophan, primarily targets Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid interacts with its targets by binding to ZFPs, which results in a change in their structures and disrupts zinc binding, thereby inhibiting their function . This interaction plays a crucial role in its antiviral and immunomodulatory effects .
Biochemical Pathways
Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport, which is essential for various biochemical processes .
Pharmacokinetics
It is known that picolinic acid is a metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan
Result of Action
Picolinic acid has been shown to exhibit antiviral activity both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Diseases such as acne vulgaris, herpes, and other viral infections pose potential therapeutic targets of picolinic acid .
Action Environment
The action of picolinic acid can be influenced by various environmental factors. It is known that in its natural form, picolinic acid stays inside the body only for a short duration and is usually excreted out quickly .
Safety and Hazards
Zukünftige Richtungen
Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . The researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases .
Eigenschaften
IUPAC Name |
pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Record name | picolinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Picolinic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |
| Record name | Picolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7031903 | |
| Record name | Picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [MSDSonline], Solid | |
| Record name | Picolinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |
| Record name | SID57264398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00789 [mmHg] | |
| Record name | Picolinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function. | |
| Record name | Picolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Picolinic acid | |
CAS RN |
98-98-6, 32075-31-3, 88161-53-9 | |
| Record name | Picolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032075313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nikogamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088161539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | picolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV2W997JQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136.5 °C | |
| Record name | Picolinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known downstream effects of picolinic acid in cells?
A: Research suggests that picolinic acid impacts various cellular processes. In Neurospora crassa, it inhibits RNA and DNA accumulation, suggesting a potential role in cell cycle regulation. [] In human erythroleukemic cell lines, it reduces iron uptake and cell growth while increasing transferrin receptor expression, indicating a potential feedback mechanism regulating iron uptake. [] Additionally, picolinic acid can activate the inducible nitric oxide synthase (iNOS) gene in murine macrophages, potentially through a hypoxia-responsive element, suggesting a role in inflammatory responses. []
Q2: What is the molecular formula and weight of picolinic acid?
A: Picolinic acid has the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol. []
Q3: What are the key spectroscopic features of picolinic acid?
A: The ultraviolet (UV) absorption spectrum of picolinic acid exhibits a blue shift when transitioning from less polar solvents like dioxane to more polar ones like ethanol and water. [] This shift suggests the influence of solvent polarity on the molecule's electronic transitions. In contrast, picolinic acid N-oxide displays a blue shift compared to nicotinic and isonicotinic acid N-oxides, attributed to intramolecular hydrogen bonding and steric interactions. []
Q4: How does the structure of picolinic acid contribute to its catalytic activity?
A: The catalytic activity of picolinic acid in chromium(VI) oxidations is proposed to involve the formation of a negatively charged termolecular complex with chromic acid and the alcohol substrate. [] The specific positioning of the carboxyl group at the 2-position of the pyridine ring is crucial for this complex formation and, consequently, for its catalytic activity.
Q5: How is computational chemistry employed in picolinic acid research?
A: Computational chemistry plays a crucial role in understanding the properties and behavior of picolinic acid. Density Functional Theory (DFT) calculations are commonly used to study solvent effects on its electronic properties. [] For instance, DFT calculations reveal that solvents can either stabilize or destabilize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of picolinic acid derivatives, influencing their reactivity. []
Q6: Are there any established Quantitative Structure-Activity Relationship (QSAR) models for picolinic acid derivatives?
A: While specific QSAR models for picolinic acid derivatives are not explicitly mentioned in the provided research, the structure-activity relationships are explored. For example, the presence and length of the 5-alkyl chain in 5-alkylpicolinic acids significantly influence their vasorelaxant activity in rabbit aorta. [] This finding paves the way for developing QSAR models to predict the biological activity of picolinic acid derivatives based on their structural features.
Q7: How do structural modifications of picolinic acid affect its biological activity?
A: Structural modifications significantly influence the biological activity of picolinic acid. For instance, replacing the 5-hydrogen with alkyl groups in 5-hydroxypicolinic acid leads to a decrease in acute toxicity and varying degrees of antihypertensive activity in spontaneously hypertensive rats. [] This modification highlights the potential for fine-tuning the pharmacological profile of picolinic acid through targeted structural alterations.
Q8: What are the challenges and strategies for formulating picolinic acid?
A: Formulating picolinic acid presents specific challenges. Its solubility, stability, and bioavailability can be influenced by factors such as pH, temperature, and the presence of metal ions. [] Strategies to improve its formulation include using appropriate solvents, adjusting pH, and employing complexation techniques. For example, using a mixture of tri-n-octylamine and isoamyl alcohol as an extraction system achieves a high synergistic extraction efficiency (89.199%) for picolinic acid. []
Q9: What is known about the toxicity and safety profile of picolinic acid?
A: While picolinic acid is naturally occurring and plays a role in zinc absorption, high concentrations can be cytotoxic and induce apoptosis in both healthy and virus-infected cells. [] The toxicological profile of picolinic acid and its derivatives requires careful consideration, especially regarding long-term effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


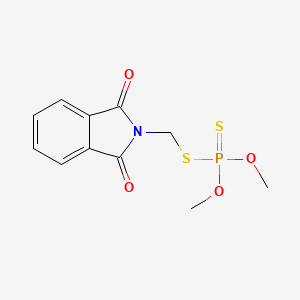

![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)
